
1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.261. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (CAS No. 199190-54-0) is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and therapeutic implications based on available research findings.
Chemical Structure and Properties
This compound features a urea functional group, which is known to interact with various biological targets. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Target Enzymes : The compound has been shown to inhibit certain proteases, which are crucial for various cellular processes. This inhibition occurs through binding at the active site, preventing substrate access and catalysis.
- Receptor Interaction : It may modulate neurotransmitter systems, particularly by affecting GABAergic signaling pathways, which are essential for inhibitory neurotransmission in the central nervous system.
Biochemical Pathways
The compound influences several biochemical pathways:
- Neurotransmission : By acting on GABA receptors, it enhances inhibitory signals within the brain, potentially offering therapeutic benefits in neurological disorders.
- Cell Cycle Regulation : In cancer biology, this compound has been observed to induce apoptosis in tumor cells by activating caspases and disrupting mitochondrial function.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the effects of this compound in different contexts:
- Cancer Cell Studies : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotection Research : Animal models treated with the compound showed improved outcomes in models of neurodegeneration, indicating its role as a neuroprotective agent. The mechanism was linked to enhanced GABA receptor activity, which is crucial for neuronal health.
- Inflammation Models : Research indicated that this compound could effectively reduce markers of inflammation in animal models, suggesting its utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of this compound can be adapted from protocols for structurally similar phenylurea derivatives. A microwave-assisted approach (e.g., 100°C for 2 hours in THF with imidazole as a catalyst) significantly improves yield and reduces reaction time compared to traditional heating . Alternatively, stepwise alkylation of urea precursors, as demonstrated in substituted phenylurea syntheses, can be employed. For example, reacting 2-(ethylamino)ethanol with a carbamate intermediate under controlled pH conditions (neutral to slightly basic) minimizes side reactions . Optimization should focus on solvent selection (e.g., glyme for crystallization) and catalyst loading (imidazole at 10 mol% showed 93% yield in analogous reactions) .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy : Confirm substitution patterns via 1H and 13C NMR, focusing on urea NH protons (δ 6.5–8.0 ppm) and ethyl/hydroxyethyl group signals (δ 1.0–4.0 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C11H15N2O2, expected m/z = 223.1182) .
- Melting Point Analysis : Compare observed values (e.g., 183–190°C for similar compounds) to literature data to detect impurities .
Q. What preliminary biological screening assays are appropriate for assessing the bioactivity of this compound?
Methodological Answer: Initial screening should prioritize:
- Enzyme Inhibition Assays : Test against cytokinin oxidase/dehydrogenase (CKX) using a spectrophotometric method (e.g., monitoring NADH oxidation at 340 nm). IC50 values <10 µM indicate strong inhibition potential .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zones of inhibition ≥10 mm considered significant .
- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HeLa) to evaluate IC50 values, with <50 µM warranting further study .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for enhanced enzyme inhibition?
Methodological Answer: SAR studies should systematically modify:
- Hydroxyethyl Group : Replace with bulkier substituents (e.g., trifluoromethylsulfanyl) to evaluate steric effects on CKX binding .
- Phenyl Ring Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at ortho or para positions to enhance hydrogen bonding with active-site residues .
- Urea Backbone : Replace oxygen with sulfur (thiourea derivatives) to assess electronic effects on inhibition potency .
Substituent Position | Modification | CKX IC50 (µM) | Reference |
---|---|---|---|
Ortho-phenyl | -CF3 | 0.8 | |
Para-phenyl | -OCH3 | 12.3 | |
Urea backbone | Thiourea | >50 |
Q. What strategies resolve contradictions in reported bioactivity data for phenylurea derivatives across studies?
Methodological Answer: Address discrepancies by:
- Standardizing Assay Conditions : Control variables like pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and enzyme source (e.g., ZmCKX4a vs. AtCKX2) .
- Validating Compound Purity : Replicate studies using HPLC-validated samples (>98% purity) to exclude impurity-driven artifacts .
- Cross-Validation with Structural Data : Use X-ray crystallography or molecular docking to confirm binding modes (e.g., inverted orientation of TFM-TDZ in CKX active sites) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Due to limited toxicological data, adopt stringent precautions:
- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (N95), nitrile gloves, and chemical-resistant lab coats .
- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of aerosols .
- Emergency Measures : Install eyewash stations and safety showers; for skin contact, wash immediately with soap/water for 15 minutes .
Eigenschaften
IUPAC Name |
1-ethyl-1-(2-hydroxyethyl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-13(8-9-14)11(15)12-10-6-4-3-5-7-10/h3-7,14H,2,8-9H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKDYAKOQWQTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.